Boc-D-4-Carbamoylphe
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Overview
Description
Boc-D-4-Carbamoylphe is a synthetic amino acid derivative with the molecular formula C15H20N2O5 and a molecular weight of 308.33 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-D-4-Carbamoylphe is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the amino acid phenylalanine, which undergoes a series of reactions to introduce the Boc protecting group and the carbamoyl group . The reaction conditions often involve the use of organic solvents, such as dichloromethane, and reagents like di-tert-butyl dicarbonate for the Boc protection .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound, making it suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Boc-D-4-Carbamoylphe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for Boc deprotection, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include deprotected amino acids, reduced amines, and oxidized derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Boc-D-4-Carbamoylphe has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Boc-D-4-Carbamoylphe involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group allows for selective reactions at the amino group, facilitating the synthesis of complex molecules . The compound’s effects are mediated through pathways involving protein synthesis and modification .
Comparison with Similar Compounds
Similar Compounds
Boc-L-phenylalanine: Similar in structure but with a different stereochemistry.
Boc-D-phenylalanine: Lacks the carbamoyl group.
Boc-L-4-carbamoylphenylalanine: Similar structure but with L-configuration.
Uniqueness
Boc-D-4-Carbamoylphe is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and applications in research and industry .
Properties
IUPAC Name |
(2R)-3-(4-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-4-6-10(7-5-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOCXVKXBATIDB-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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